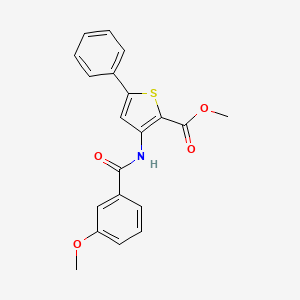![molecular formula C18H14F2N2OS B6524520 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 683780-23-6](/img/structure/B6524520.png)
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C18H14F2N2OS . It is related to the class of compounds known as fluoroquinolones .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, fluoroquinolones are generally synthesized through various structural modifications by incorporating substituents into different positions of the quinolone system .作用機序
The exact mechanism of action of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is still unclear, but it is thought to involve inhibition of the PI3K/AKT/mTOR pathway. This pathway is essential for cell proliferation, survival, and migration, and its inhibition leads to apoptosis of cancer cells. In addition, this compound has been shown to inhibit the expression of a number of proteins involved in cell growth and survival, such as cyclin D1, c-Myc, and Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces cell cycle arrest, and induces apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of cancer.
実験室実験の利点と制限
The major advantage of using 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide in laboratory experiments is its low toxicity. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in organic solvents, which can make it difficult to dissolve in certain solutions.
将来の方向性
Future research on 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to explore the potential of this compound as an anti-cancer agent and to assess its efficacy in clinical trials. Other potential areas of research could include exploring the use of this compound in combination with other drugs or agents, and investigating its potential in the treatment of other diseases.
合成法
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can be synthesized in a two-step process. The first step involves the condensation of 6-fluoro-4-methylquinoline with 2-fluorophenylacetic acid in the presence of a base such as sodium carbonate. The second step involves the addition of a sulfanyl group to the resulting quinoline-2-carboxylic acid. The synthesis of this compound requires a number of steps and is a complicated process, so it is best to consult an expert in the field of organic synthesis for proper guidance.
科学的研究の応用
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to be effective in targeting a variety of cancer-related pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.
特性
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-11-8-18(22-15-7-6-12(19)9-13(11)15)24-10-17(23)21-16-5-3-2-4-14(16)20/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDCVNLVDBAHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B6524463.png)

![2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6524475.png)
![4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6524486.png)
![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524496.png)

![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524514.png)
![ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6524534.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)